molecular formula C20H24N2O5 B4928783 2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4928783
M. Wt: 372.4 g/mol
InChI Key: MWHDITYSJTXYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as TBNPA, is an organic compound that belongs to the family of acetanilide derivatives. TBNPA has been widely used as an antimicrobial agent in various industrial applications, such as water treatment, paper manufacturing, and textile processing. In recent years, TBNPA has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have estrogenic activity, which may have implications for its use in certain applications.

Advantages and Limitations for Lab Experiments

2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and is readily available. However, its use is limited by its potential toxicity and estrogenic activity, which may require special precautions in handling and disposal.

Future Directions

There are several potential future directions for research on 2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is its use as an antifouling agent in marine environments. Another area of research is its potential use as an antimicrobial agent in medical applications. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves the reaction of 2-tert-butyl-5-methylphenol and 4-methoxy-2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into this compound by hydrolysis.

Scientific Research Applications

2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. This compound has also been investigated for its potential use as an antifouling agent in marine environments.

properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-13-6-8-15(20(2,3)4)18(10-13)27-12-19(23)21-16-9-7-14(26-5)11-17(16)22(24)25/h6-11H,12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHDITYSJTXYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.